Isophloionic acid
Description
Isophloionolic acid (IUPAC name: (9R,10S)-9,10,18-trihydroxyoctadecanoic acid) is a long-chain fatty acid derivative classified under lipids and lipid-like molecules . Its molecular formula is C₁₈H₃₆O₅, with a molecular weight of 332.50 g/mol and a topological polar surface area (TPSA) of 98.00 Ų, indicating moderate hydrophilicity due to three hydroxyl (-OH) groups and a carboxylic acid (-COOH) moiety . The compound exhibits stereochemical specificity, with hydroxyl groups at positions 9, 10, and 18 in an erythro configuration (R,S stereochemistry) . Its structural complexity is reflected in its 17 rotatable bonds and moderate lipophilicity (XLogP: 3.60) .
Properties
CAS No. |
18287-34-8 |
|---|---|
Molecular Formula |
C10H11NO |
Synonyms |
Isophloionic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Isophloionolic acid belongs to the trihydroxy fatty acids subclass. Below is a comparative analysis with two functionally or structurally related compounds:
Key Contrasts:
- Isethionic Acid (C₂H₆O₄S): Unlike isophloionolic acid, isethionic acid is a sulfonic acid with a short carbon chain (2-hydroxyethanesulfonic acid) and serves as a surfactant due to its strong acidity (pKa ~1.5) and water solubility . Its sulfonic group (-SO₃H) enhances stability in acidic environments, making it industrially valuable in shampoos and detergents .
- Ricinoleic Acid (C₁₈H₃₄O₃): A monounsaturated hydroxy fatty acid derived from castor oil, ricinoleic acid has a single hydroxyl group and a cis double bond, contributing to its liquid state at room temperature and medicinal applications (e.g., anti-inflammatory properties) . Isophloionolic acid’s additional hydroxyl groups may increase its polarity but reduce membrane permeability compared to ricinoleic acid.
Physicochemical Differences
- Solubility: Isophloionolic acid’s three hydroxyl groups likely improve aqueous solubility relative to ricinoleic acid but reduce it compared to isethionic acid’s sulfonic group.
- Stability: The absence of unsaturated bonds in isophloionolic acid may enhance oxidative stability compared to ricinoleic acid but limit reactivity in polymerization reactions.
Q & A
How to formulate a research question on this compound’s mechanism of action using the PICOT framework?
Q. What statistical approaches are appropriate for clustered data in this compound toxicity studies (e.g., repeated measurements)?
- Use mixed-effects models to account for intra-subject correlation. Software: R (
lme4package) or SAS (PROC MIXED). Report variance components and use Bonferroni correction for multiple comparisons .
Data Reporting Standards
Q. What metadata is critical when publishing this compound research to ensure reproducibility?
- Required : Synthetic protocols (yields, purification steps), spectral raw data (deposited in repositories like Zenodo), instrument calibration records, and environmental conditions (humidity, light exposure). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
